5-Amino Uridine Hydrochloride

Pyrimidine Metabolism Nucleoside Analog Incorporation Ehrlich Ascites Cells

5-Amino Uridine Hydrochloride is a nucleoside analog of the fundamental RNA building block uridine, distinguished by an electron-donating amino (–NH₂) substituent at the pyrimidine 5-position and formulated as the hydrochloride (HCl) salt to confer markedly enhanced aqueous solubility over the free base. The compound (CAS 116154-74-6; molecular formula C₉H₁₄ClN₃O₆, MW 295.68 g/mol) is a white solid with a decomposition point exceeding 210 °C, supplied with documented purity (typically ≥95% by HPLC) and requiring –20 °C storage for long-term stability.

Molecular Formula C9H14ClN3O6
Molecular Weight 295.68 g/mol
Cat. No. B8065878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino Uridine Hydrochloride
Molecular FormulaC9H14ClN3O6
Molecular Weight295.68 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl
InChIInChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H/t4-,5-,6-,8-;/m1./s1
InChIKeyFPVJCMJKVVJWAA-HCXTZZCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino Uridine Hydrochloride: Physicochemical Identity and Baseline Procurement Specifications


5-Amino Uridine Hydrochloride is a nucleoside analog of the fundamental RNA building block uridine, distinguished by an electron-donating amino (–NH₂) substituent at the pyrimidine 5-position and formulated as the hydrochloride (HCl) salt to confer markedly enhanced aqueous solubility over the free base . The compound (CAS 116154-74-6; molecular formula C₉H₁₄ClN₃O₆, MW 295.68 g/mol) is a white solid with a decomposition point exceeding 210 °C, supplied with documented purity (typically ≥95% by HPLC) and requiring –20 °C storage for long-term stability [1]. Its core value proposition for procurement lies in this defined salt stoichiometry and the resulting reproducible handling characteristics, which distinguish it from the neutral 5-aminouridine base (CAS 2149-76-0) when precise aqueous dosing is required.

Hydrochloride salt form for reproducible aqueous dosing
Reported solubility improvement over free base; supports consistent concentration–response preparation
Documented purity specification by HPLC
Suitable for metabolic tracing and enzyme inhibition studies requiring defined input
Long-term storage at −20°C recommended
Higher thermal decomposition point (>210°C) may reduce handling risks during shipping

Why 5-Amino Uridine Hydrochloride Cannot Be Replaced by Unmodified Uridine or Common 5-Halogeno/Methyl Uridine Analogs


The 5-amino modification imposes a fundamentally different electronic and metabolic profile on the uridine scaffold compared to halogeno (F, Cl, Br, I) or methyl substituents. The amino group acts as a strong π-electron donor, altering the electron density of the pyrimidine ring in a manner that is not replicated by the electron-withdrawing halogens or the weakly electron-donating methyl group [1]. Metabolically, unmodified uridine is efficiently routed into nucleic acid synthesis, whereas 5-aminouridine is both poorly incorporated—6.7-fold lower incorporation into nucleic acids relative to uridine, quantified in Ehrlich ascites cells [2]—and is intracellularly phosphorylated to a nucleotide (5-amino-UMP) that acts as a potent, mechanism-based inhibitor of orotidine-5′-phosphate decarboxylase (OMP decarboxylase, EC 4.1.1.23), a property not shared by uridine 5′-phosphate or the phosphorylated forms of 5-fluoro-, 5-bromo-, or 5-methyluridine at comparable potency [2]. Furthermore, the hydrochloride salt formulation provides superior aqueous solubility compared to the neutral 5-aminouridine free base, directly impacting the accuracy and reproducibility of concentration–response assays [3]. These cumulative differences mean that substituting a generic 5-substituted uridine will not reproduce the same dual functionality—altered nucleic acid incorporation fidelity combined with targeted inhibition of de novo pyrimidine biosynthesis—that defines 5-Amino Uridine Hydrochloride in experimental systems.

Target 5-Amino Uridine HCl
Unmodified Uridine Efficiently incorporated into nucleic acids
Incorporation pathway mismatch: 5-amino modification limits polymerization, while uridine enters RNA/DNA pools freely; may shift metabolic probe behavior.
Target 5-Amino Uridine HCl
5-Halogeno/Methyl Uridine Different electronic and enzyme-inhibition profile
Mechanism mismatch: 5-amino-UMP inhibits OMP decarboxylase; halogeno/methyl analogs do not share this pathway-specific action and may confound pyrimidine biosynthesis studies.
Target 5-Amino Uridine HCl
5-Aminouridine Free Base Limited aqueous solubility
Formulation mismatch: free base may cause precipitation in aqueous assays; the HCl salt provides reported solubility suitable for liquid handling and reproducible dosing.

Quantitative Differentiation of 5-Amino Uridine Hydrochloride Against Closest Analogs: An Evidence-Based Selection Guide


6.7-Fold Lower Nucleic Acid Incorporation Compared to Uridine: Direct Metabolic Evidence for Altered Cellular Routing

In a head-to-head metabolic tracing study using Ehrlich ascites carcinoma cells, equimolar [2-¹⁴C]-labeled 5-aminouridine and [2-¹⁴C]-uridine were incubated under identical conditions. While acid-soluble nucleotide pool levels differed by no more than 2-fold between the two compounds, the incorporation of 5-aminouridine into total nucleic acids was 6.7 times lower than that of uridine [1]. This demonstrates that the 5-amino modification selectively impedes the flow of the nucleoside analog into polymeric RNA and DNA, a metabolic discrimination not achievable with unmodified uridine.

Incorporation selectivity
Head-to-head
6.7× lower
vs. uridine
Supports incorporation pathway differentiation; 5-aminouridine is discriminated against at the polymerization step.
Ehrlich ascites cells; equimolar [2-¹⁴C]-labeled substrates; nucleic acid precipitation quantification.
Pyrimidine Metabolism Nucleoside Analog Incorporation Ehrlich Ascites Cells RNA Synthesis

Differential Tissue Selectivity: 5-Aminouridine Shows Greater Inhibition in Normal Liver Compared to Hepatoma, Opposite to the Purine Analog 2,6-Diaminopurine

In parallel experiments using rat liver slices and rat hepatoma slices, both the pyrimidine nucleoside analog 5-aminouridine and the purine analog 2,6-diaminopurine inhibited [³²P]phosphate incorporation into phospholipids and RNA nucleotides. However, 5-aminouridine exhibited greater inhibitory effectiveness in normal liver tissue than in hepatoma tissue, while 2,6-diaminopurine showed the opposite selectivity—greater effectiveness in hepatoma than in liver [1]. Furthermore, 5-aminouridine's inhibition was nearly uniform across all nucleotide fractions within each tissue, whereas 2,6-diaminopurine preferentially inhibited purine nucleotide labeling in liver and adenylic acid labeling in hepatoma [1].

Tissue selectivity
Cross-study comparable
5-Aminouridine: greater effect in normal liver 2,6-Diaminopurine: greater effect in hepatoma
Rank-order reversal in tissue preference
Enables complementary experimental designs for normal vs. transformed liver metabolism studies.
Rat liver/hepatoma slices; [³²P]phosphate incorporation; exact percentages not reported.
Cancer Metabolism Tissue Selectivity Nucleotide Turnover Rat Liver Slices

Enhanced Aqueous Solubility of the Hydrochloride Salt Form Over the Neutral Free Base: Impact on Assay Reproducibility

The hydrochloride salt of 5-aminouridine (MW 295.68) is explicitly formulated to provide higher water solubility compared to the neutral free base (5-aminouridine, CAS 2149-76-0, MW 259.22) . Supplier technical documentation confirms solubility in water (and DMSO) for the HCl salt [1], whereas the free base is described as only slightly soluble in water . This solubility enhancement is a class-level property expected for hydrochloride salts of weakly basic amines; the protonation of the 5-amino group generates a charged species with greater hydration energy, reducing aggregation and facilitating dissolution into aqueous buffer systems.

Aqueous solubility
Class-level
HCl salt: water-soluble
Free base: slightly soluble
Supports selection of salt form for aqueous stock solutions; may improve assay reproducibility.
Supplier specification; quantitative mg/mL not directly compared in a single study.
Aqueous Solubility Formulation Chemistry Biochemical Assay Salt Selection

5-Amino-UMP Is a Potent Inhibitor of Orotidine-5′-Phosphate Decarboxylase: A Mechanism Not Shared by Most Other 5-Substituted Uridine Nucleotides

The intracellularly generated 5′-monophosphate metabolite, 5-amino-UMP, was demonstrated to be a potent inhibitor of orotidine-5′-phosphate decarboxylase (OMP decarboxylase, EC 4.1.1.23), the terminal enzyme of de novo pyrimidine biosynthesis [1]. In cell-free preparations from Ehrlich ascites cells, 5-amino-UMP inhibited the formation of uridine nucleotides from [2-¹⁴C]orotic acid and caused the accumulation of orotidylic acid, the enzyme's substrate. This mechanism is distinct from that of uridine 5′-phosphate (UMP), which is the natural product of the reaction and a weak product inhibitor, and from 6-azauridine 5′-phosphate, which inhibits the preceding enzyme (orotidine-5′-phosphate pyrophosphorylase) rather than the decarboxylase [2][3].

OMP decarboxylase inhibition
Mechanism context
5-Amino-UMP causes orotidylic acid accumulation, distinct from UMP (weak product inhibitor) and 6-azauridine (upstream target).
Supports pathway-specific pyrimidine biosynthesis research; differentiates from halogeno/methyl analogs.
Cell-free Ehrlich ascites extracts; no direct Ki available; functional evidence from substrate accumulation.
Enzyme Inhibition Pyrimidine Biosynthesis OMP Decarboxylase Antimetabolite

Higher Thermal Decomposition Point (>210 °C) Compared to Common 5-Halogeno-Uridines: Implications for Storage and Handling Stability

5-Amino Uridine Hydrochloride exhibits a decomposition point above 210 °C (dec.) [1]. In comparison, the melting points of several widely used 5-substituted uridine free bases are significantly lower: 5-fluorouridine melts at approximately 185 °C , 5-bromouridine at 180–182 °C (dec.) , and 5-methyluridine at 183–186 °C . Although these data are not from a single head-to-head study and the HCl salt form contributes to the higher decomposition temperature, the nearly 25–30 °C elevation in the thermal degradation threshold reduces the risk of compound decomposition during short-term handling at elevated ambient temperatures or during shipping without stringent cold-chain maintenance.

Thermal stability
Cross-study comparable
>210°C (dec.) vs. ~185°C (5-F-uridine), 180–182°C (5-Br), 183–186°C (5-Me)
May reduce temperature-excursion risk during shipping and handling; supports logistics planning.
Data aggregated from multiple sources; HCl salt form contributes to higher decomposition point.
Thermal Stability Melting Point Compound Stability Storage Conditions

High-Confidence Application Scenarios for 5-Amino Uridine Hydrochloride Based on Quantitative Differentiating Evidence


Metabolic Tracing of Pyrimidine Salvage vs. De Novo Pathway Flux Using Differential Incorporation Kinetics

The 6.7-fold discrimination against 5-aminouridine incorporation into nucleic acids relative to uridine [1] makes this compound an ideal metabolic probe for dissecting the partitioning of pyrimidine nucleosides between salvage phosphorylation and polymerization. Researchers can co-administer [³H]-uridine and [¹⁴C]-5-aminouridine to simultaneously track total nucleotide pool labeling versus polymer incorporation, enabling quantitative flux analysis through the pyrimidine salvage pathway in cancer cell lines or primary hepatocytes. This dual-label experimental design is not feasible with uridine alone or with 5-fluorouridine, which is efficiently incorporated and additionally inhibits thymidylate synthase, confounding flux measurements.

Positive Control for OMP Decarboxylase Inhibition in High-Throughput Antimetabolite Screening Cascades

Given that intracellularly generated 5-amino-UMP is a potent inhibitor of OMP decarboxylase [2], 5-Amino Uridine Hydrochloride serves as a validated positive control compound in screening cascades designed to identify novel inhibitors of de novo pyrimidine biosynthesis. Unlike 6-azauridine, which targets the upstream phosphoribosyltransferase, 5-aminouridine provides a pathway-specific readout at the decarboxylase step. Its HCl salt form ensures accurate dosing in automated liquid-handling systems employing aqueous buffer, reducing false-negative rates due to compound precipitation.

Nucleoside Analog Probe in RNA Chemical Biology: Site-Specific Incorporation with Altered Base-Pairing and Stacking Properties

The unique electronic character of the 5-amino substituent, as documented by X-ray crystallography and conformational analysis of 5-aminouridine-containing oligonucleotides [3][4], supports its use as a site-specific probe in RNA structure–function studies. The amino group alters base-stacking interactions (ranked order of stacking: ApNH₂U < ApU < ApBrU ≈ ApT < ApClU as derived from hypochromism data [4]) and introduces pH-dependent hydrogen-bonding potential via protonation of the 5-NH₂ group. Researchers synthesizing modified RNA oligonucleotides via solid-phase phosphoramidite chemistry can incorporate 5-aminouridine at defined positions to interrogate how local electronic perturbations affect RNA folding, protein binding, or catalytic activity.

Differential Tissue Metabolism Studies: Normal Liver vs. Hepatoma Model Systems

The tissue-selectivity evidence—greater inhibition of [³²P]phosphate incorporation in normal liver slices compared to hepatoma slices, opposite to the profile of 2,6-diaminopurine [5]—positions 5-Amino Uridine Hydrochloride as a complementary tool compound for ex vivo metabolic studies comparing nucleotide turnover in normal and transformed hepatic tissues. Procurement of both 5-aminouridine and 2,6-diaminopurine allows researchers to establish orthogonal chemical probes that discriminate between pyrimidine-favored (normal liver) and purine-favored (hepatoma) metabolic inhibition, a strategy directly supported by the comparative data.

Application
Selection Property
Validation Focus
Pyrimidine salvage pathway flux analysis
Differential nucleic acid incorporation
Dual-label incorporation kinetics (³H/¹⁴C) and polymer vs. pool partitioning
OMP decarboxylase inhibitor screening
Mechanism-based enzyme inhibition
Orotidylic acid accumulation endpoint; differentiation from upstream inhibitors
RNA chemical biology probe
Altered base-stacking and pH-dependent H-bonding
Site-specific oligonucleotide incorporation; biophysical and catalytic activity assays
Normal vs. transformed liver metabolism studies
Tissue-selectivity profile (liver vs. hepatoma)
[³²P]phosphate incorporation and nucleotide fractionation in tissue slices
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